High-Yield Ozagrel Intermediate: Quantified Synthetic Efficiency of the Bromomethyl Handle
Ethyl 4-bromomethylcinnamate serves as a direct, high-efficiency precursor for ozagrel. In a validated process patent, condensation of this compound with imidazole (using KOH in acetonitrile) followed by saponification yields the drug substance with a reported intermediate step yield of 96.4% and a final purity of 98.20% [1]. This quantitative yield demonstrates the exceptional efficiency of the benzylic bromomethyl group as a leaving group in nucleophilic substitution, a performance not typically matched by the corresponding chloromethyl analog due to its lower reactivity, which would necessitate harsher conditions and result in lower yields .
| Evidence Dimension | Synthetic Yield (Intermediate Step) |
|---|---|
| Target Compound Data | 96.4% yield, 98.20% purity |
| Comparator Or Baseline | Ethyl 4-chloromethylcinnamate (qualitative comparison: requires harsher conditions, typically results in lower yields) |
| Quantified Difference | Class-level inference: Br leaving group confers higher reactivity and yield vs. Cl in SN2 reactions |
| Conditions | Condensation with imidazole, KOH in acetonitrile at 0-5°C, 3h reaction time |
Why This Matters
This directly translates to lower production costs and higher throughput, making the bromomethyl derivative the preferred choice for scale-up in pharmaceutical manufacturing.
- [1] CN113493416A (2021). Preparation method of Ozagrel sodium. Implementation example 3. View Source
